molecular formula C13H19NO B12602375 Phenol, 3-[2-(aminomethyl)cyclohexyl]- CAS No. 651312-68-4

Phenol, 3-[2-(aminomethyl)cyclohexyl]-

Cat. No.: B12602375
CAS No.: 651312-68-4
M. Wt: 205.30 g/mol
InChI Key: WMRBLCTVXONZBT-UHFFFAOYSA-N
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Description

Phenol, 3-[2-(aminomethyl)cyclohexyl]- is an organic compound with the molecular formula C13H19NO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-(aminomethyl)cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[2-(aminomethyl)cyclohexyl]- typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[2-(aminomethyl)cyclohexyl]- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyl derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexyl derivatives.

Scientific Research Applications

Phenol, 3-[2-(aminomethyl)cyclohexyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 3-[2-(aminomethyl)cyclohexyl]- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-cyclohexyl-: Similar in structure but lacks the aminomethyl group.

    Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

Phenol, 3-[2-(aminomethyl)cyclohexyl]- is unique due to the presence of both the phenolic hydroxyl group and the 2-(aminomethyl)cyclohexyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

CAS No.

651312-68-4

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[2-(aminomethyl)cyclohexyl]phenol

InChI

InChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2

InChI Key

WMRBLCTVXONZBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)C2=CC(=CC=C2)O

Origin of Product

United States

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